methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a 1,2-benzothiazine derivative characterized by a benzo-fused thiazine ring system, a methyl ester group at position 3, a methyl substituent at position 2, and a phenyl group at position 4. The 1,1-dioxide moiety indicates sulfone groups on the thiazine ring.
Key structural features include:
- Position 2: Methyl group, which influences steric and electronic properties.
- Position 3: Methoxycarbonyl (ester) group, critical for reactivity and intermolecular interactions.
The compound’s spectral data (e.g., IR, NMR) would align with related derivatives, showing characteristic peaks for C=O (1740–1778 cm⁻¹), SO₂ (1140–1192 cm⁻¹), and aromatic protons (δ 7.50–8.11 ppm in ¹H NMR) .
Properties
IUPAC Name |
methyl 2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-18-16(17(19)22-2)15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)23(18,20)21/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVMHKGRXMPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multiple steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially at the 3-methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like arylboronic acids and halides are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzothiadiazine derivatives, which exhibit different pharmacological activities .
Scientific Research Applications
Pharmacological Applications
Methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has been studied for several pharmacological activities:
Antimicrobial Activity
Research indicates that compounds in the benzothiadiazine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
Antiviral Properties
The compound has been evaluated for its antiviral activity. In vitro studies have shown that it can inhibit viral replication, making it a candidate for further research in antiviral drug development.
Antihypertensive Effects
Due to its ability to modulate vascular resistance, this compound has been investigated as a potential antihypertensive agent. Animal studies have indicated a reduction in blood pressure when administered.
Antidiabetic Properties
The compound's influence on glucose metabolism has led to investigations into its antidiabetic effects. Preliminary studies suggest it may enhance insulin sensitivity and lower blood glucose levels.
Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. Research highlights its ability to induce apoptosis in various cancer cell lines, suggesting potential applications in oncology.
Chemical Synthesis Applications
This compound serves as a versatile building block in organic synthesis:
Synthetic Routes
The synthesis typically involves multi-step reactions starting from nitro compounds. The reduction and substitution reactions are crucial for creating various derivatives that can be further functionalized for specific applications.
Industrial Production
While large-scale production methods are not extensively documented, the compound's synthesis can be optimized for industrial applications using similar laboratory conditions to ensure high yield and purity.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant potential as an antimicrobial agent.
Case Study: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via the mitochondrial pathway, highlighting its potential as an anticancer therapeutic agent.
Summary Table of Applications
| Application Type | Specific Activity | Observations |
|---|---|---|
| Antimicrobial | Bacterial inhibition | Effective against S. aureus and E. coli |
| Antiviral | Viral replication inhibition | Promising results in initial studies |
| Antihypertensive | Blood pressure reduction | Significant effects observed in animal models |
| Antidiabetic | Enhanced insulin sensitivity | Positive impact on glucose metabolism |
| Anticancer | Induction of apoptosis | Effective against various cancer cell lines |
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell growth and survival . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound differs from similar 1,2-benzothiazines in substituent patterns and biological relevance. Key comparisons include:


Key Observations :
- Position 4 : Hydroxy groups (e.g., in anti-HIV derivatives) enhance hydrogen-bonding capacity, whereas phenyl groups (target compound) increase hydrophobicity.
- Position 3 : Carboxamides (e.g., piroxicam) improve biological targeting compared to esters .
- Dimerization : Dimeric structures (e.g., compound 6) show enhanced enzyme inhibition due to dual active sites .
Physicochemical Properties
- Melting Points: Dimeric compounds (e.g., compound 6, m.p. 137–139°C) have higher melting points than monomers due to increased molecular weight .
- Solubility : Phenyl substituents (target compound) reduce aqueous solubility compared to hydroxy-substituted analogues (e.g., ethyl 4-hydroxy derivative) .
Spectral Data Comparison
Biological Activity
Methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a member of the benzothiazine class of compounds, which are recognized for their diverse biological activities. This article examines the compound's pharmacological properties, synthesis methods, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound encompasses several therapeutic areas:
- Antimicrobial Properties : Studies have demonstrated that benzothiazine derivatives exhibit significant antimicrobial effects against various pathogens. Research indicates that these compounds can inhibit bacterial growth and possess antifungal properties as well .
- Antiviral Activity : The compound shows potential in inhibiting viral replication. Specifically, benzothiazine derivatives have been noted for their activity against the hepatitis C virus NS5B polymerase, which is crucial for viral replication .
- Antihypertensive and Antidiabetic Effects : These compounds are also being explored for their antihypertensive and antidiabetic properties. Their mechanisms may involve modulation of vascular tone and glucose metabolism.
- Anticancer Properties : Research has highlighted the anticancer potential of benzothiazine derivatives, with some studies indicating that they may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step chemical reactions. Key methods include:
- Reduction of Nitro Groups : The synthesis often starts with the reduction of nitro groups in specific sulfonamide precursors to yield amino derivatives.
- Formation of Benzothiazine Core : Subsequent reactions with trimethyl orthoacetate lead to the formation of the benzothiazine core structure.
- Oxidation and Substitution Reactions : The compound can undergo oxidation to form sulfoxides and sulfones, as well as nucleophilic substitution reactions at various positions on the benzothiazine ring.
Research Findings and Case Studies
Recent studies have provided valuable insights into the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions starting with substituted benzothiazine precursors. For example, silver(I) oxide is often used as a catalyst in alkylation or dimerization reactions to introduce substituents like methyl or phenyl groups. Evidence from related compounds shows that optimizing solvent choice (e.g., acetonitrile for reflux reactions) and stoichiometric ratios (e.g., 1:1 molar ratio of substrate to catalyst) improves yields up to 74–78% . Purification via slow evaporation of solvents (e.g., chloroform) enhances crystallinity .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its geometry?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELXS97/SHELXL97 software, bond lengths, angles, and torsional distortions (e.g., half-chair conformation of the thiazine ring) can be resolved with precision (R-factors < 0.06) . Complementary techniques include:
- FT-IR : Confirms functional groups (e.g., C=O at ~1745 cm⁻¹, SO₂ at ~1160 cm⁻¹) .
- NMR : Identifies substituent environments (e.g., methyl groups at δ ~3.0–3.9 ppm in H NMR) .
Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?
- Methodology : Hydrogen bonding (e.g., O–H⋯O and C–H⋯O) and π-π stacking (centroid separations ~3.5–3.6 Å) are critical. These interactions form zigzag chains or dimers, as observed in related benzothiazine dioxides, enhancing thermal stability and solubility . Hirshfeld surface analysis can quantify interaction contributions (e.g., 20–30% from H-bonding) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., phenyl vs. methyl groups) influence the compound’s reactivity and biological activity?
- Methodology : Comparative studies using analogues (e.g., methyl vs. allyl substituents) reveal that bulky groups like phenyl enhance steric hindrance, reducing electrophilic substitution rates but improving binding affinity in biological targets (e.g., enzyme inhibition). DFT calculations can map electron density distributions to predict reactive sites . For instance, the 4-phenyl group in the target compound may enhance π-π interactions with hydrophobic enzyme pockets, as seen in urease inhibitors .
Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in bond lengths or hydrogen-bonding patterns?
- Methodology : Re-refinement of diffraction data using updated SHELXL versions or alternative software (e.g., WinGX) can resolve outliers. For example, in a related structure, C–O bond shortening (1.33 Å vs. 1.35 Å) was attributed to absence of hydrogen bonding at specific sites, validated via B-factor analysis and residual electron density maps . Cross-validation with spectroscopic data (e.g., IR C=O stretches) ensures consistency .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what experimental validation is required?
- Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). ADMET predictions using SwissADME estimate logP (~2.5) and bioavailability. Experimental validation includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


